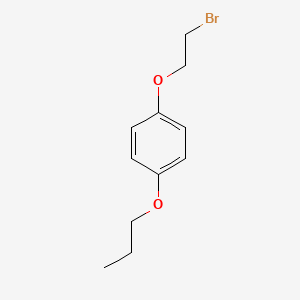

1-(2-Bromoethoxy)-4-propoxybenzene

Description

Significance of Aryl Ethers in Organic Chemistry and Materials Science

Aryl ethers are not merely chemical curiosities; they are integral components in numerous applications. In organic chemistry, they are widely used as solvents due to their relative stability and ability to dissolve a range of organic compounds. fiveable.mesolubilityofthings.com The ether linkage is a common feature in many biologically active compounds, including pharmaceuticals and natural products, contributing to their stability and efficacy. numberanalytics.com For example, the antibiotic erythromycin (B1671065) contains several crucial ether linkages. numberanalytics.com

In materials science, aryl ethers form the backbone of high-performance polymers like Poly(aryl-ether-ketone) (PAEK) and Polyetheretherketone (PEEK). nih.gov These materials are prized for their exceptional mechanical properties and are used in demanding applications, including dental prosthetics and additive manufacturing. nih.gov Furthermore, the unique electronic properties of aryl ethers make them important in the development of liquid crystals, which are essential for display technologies. tcichemicals.comnih.gov The ability to introduce various functional groups onto the aromatic ring allows for the fine-tuning of the material's properties to suit specific applications. thieme-connect.de

Structural Characteristics of Bromoethoxy and Propoxy Substituents in Aromatic Systems

The properties of 1-(2-Bromoethoxy)-4-propoxybenzene are largely dictated by the nature of its substituents and their interaction with the benzene (B151609) ring. The benzene ring itself is a planar structure with a delocalized pi-electron system, which gives it significant stability. youtube.comyoutube.com

The propoxy group (-OCH₂CH₂CH₃) is an alkoxy group that acts as an electron-donating group through resonance. The oxygen atom's lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density of the ring, particularly at the ortho and para positions. uomus.edu.iq This electron-donating nature influences the molecule's reactivity in electrophilic aromatic substitution reactions. fiveable.me

The bromoethoxy group (-OCH₂CH₂Br) introduces several important features. The ether oxygen, similar to the propoxy group, is electron-donating. However, the presence of the bromine atom on the ethyl chain introduces an electrophilic site. The bromine atom is a good leaving group, making the bromoethoxy group susceptible to nucleophilic substitution reactions. ontosight.ai This reactivity is a key feature for the use of such compounds as intermediates in the synthesis of more complex molecules. ontosight.ai For instance, similar structures are synthesized by reacting a phenol (B47542) with 1,2-dibromoethane (B42909). ontosight.aichemicalbook.com

The combination of an electron-donating propoxy group and a reactive bromoethoxy group on the same aromatic ring creates a molecule with dual functionality, offering a platform for diverse chemical transformations.

Overview of the Research Landscape for Halogenated Alkyl Aryl Ethers

Research into halogenated alkyl aryl ethers is a dynamic field, driven by their utility as versatile synthetic intermediates. pnrjournal.comekb.eg The introduction of halogens into these molecules provides a reactive handle for a variety of chemical modifications, including cross-coupling reactions and nucleophilic substitutions. researchgate.netsci-hub.se

A significant area of research focuses on the synthesis of these compounds. Traditional methods like the Williamson ether synthesis are continually being refined to improve efficiency and accommodate a wider range of substrates, including sterically hindered ones. fiveable.meorganic-chemistry.org The Ullmann condensation is another important reaction for forming aryl ethers, particularly with aryl iodides. union.edu

The applications of halogenated alkyl aryl ethers are broad. They are key precursors in the synthesis of pharmaceuticals, agrochemicals, and new materials. thieme-connect.de For example, research has shown that halogenated derivatives of some compounds can exhibit significant biological activity. ekb.egresearchgate.netasianpubs.org In materials science, the incorporation of halogens can influence the electronic properties of molecules, which is relevant for the design of liquid crystals and other functional materials. acs.org The study of halogenated ethers continues to be an active area of investigation, with ongoing efforts to develop new synthetic methods and explore their potential in various scientific and technological fields. pnrjournal.comrsc.org

Compound Data

| Compound Name |

| This compound |

| Erythromycin |

| Poly(aryl-ether-ketone) (PAEK) |

| Polyetheretherketone (PEEK) |

| 1,2-dibromoethane |

| 5CB (4-Cyano-4'-pentyl-biphenyl) |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 250600-42-1 chem960.comchem960.combldpharm.com |

| Molecular Formula | C₁₁H₁₅BrO₂ bldpharm.com |

| Molecular Weight | 259.14 g/mol bldpharm.comsigmaaldrich.com |

| Topological Polar Surface Area | 18.5 Ų chem960.com |

| SMILES Code | CCCOC1=CC=C(OCCBr)C=C1 bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-2-8-13-10-3-5-11(6-4-10)14-9-7-12/h3-6H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULIYFUKBQTDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Bromoethoxy 4 Propoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

Proton (¹H) NMR spectroscopy of 1-(2-bromoethoxy)-4-propoxybenzene reveals distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The aromatic protons typically appear as a set of doublets due to the para-substitution on the benzene (B151609) ring, with chemical shifts influenced by the electron-donating nature of the ether groups. The aliphatic protons of the ethoxy and propoxy chains exhibit characteristic multiplets and triplets, with their chemical shifts and coupling patterns providing clear evidence of their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.85 | d | 2H | Ar-H |

| 4.25 | t | 2H | O-CH₂-CH₂-Br |

| 3.90 | t | 2H | O-CH₂-CH₂-CH₃ |

| 3.65 | t | 2H | O-CH₂-CH₂-Br |

| 1.78 | sextet | 2H | O-CH₂-CH₂-CH₃ |

| 1.02 | t | 3H | O-CH₂-CH₂-CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. ksu.edu.saceitec.cz In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The aromatic carbons show characteristic shifts in the downfield region, while the aliphatic carbons of the ether side chains appear in the upfield region. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. ksu.edu.sa

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 153.5 | Ar-C (C-O) |

| 153.2 | Ar-C (C-O) |

| 115.8 | Ar-CH |

| 115.5 | Ar-CH |

| 70.0 | O-CH₂-CH₂-CH₃ |

| 68.5 | O-CH₂-CH₂-Br |

| 30.1 | O-CH₂-CH₂-Br |

| 22.6 | O-CH₂-CH₂-CH₃ |

| 10.5 | O-CH₂-CH₂-CH₃ |

Note: The assignments are based on typical chemical shift ranges for similar structures.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons within the ethoxy group (O-CH₂-CH₂) and within the propoxy group (O-CH₂-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the known proton assignments. For instance, the proton signal at δ 4.25 ppm would correlate with the carbon signal at δ 68.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the ether linkages and to the aromatic ring. For example, the protons of the O-CH₂ groups would show correlations to the quaternary aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. pg.edu.pl The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| 1610-1580 | Medium | C=C stretching (aromatic ring) |

| 1245 | Strong | C-O-C stretching (asymmetric) |

| 1040 | Strong | C-O-C stretching (symmetric) |

| 690-515 | Medium-Strong | C-Br stretching |

The presence of strong C-O-C stretching bands confirms the ether linkages, while the aromatic C=C stretching bands indicate the presence of the benzene ring. The C-H stretching vibrations of the aliphatic chains are also prominent. The band corresponding to the C-Br stretching vibration provides definitive evidence for the bromo substituent.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight of a compound with high accuracy, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₅BrO₂), the expected monoisotopic mass can be calculated and compared with the experimental value. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which appear as two peaks of nearly equal intensity separated by two mass units.

Fragmentation analysis in mass spectrometry provides further structural information. The molecule will fragment in predictable ways upon ionization, and the masses of the resulting fragments can be used to piece together the structure of the parent molecule.

Advanced Chromatographic-Mass Spectrometric Coupling for Purity Assessment and Impurity Profiling

The coupling of chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with mass spectrometry (MS) is a powerful method for assessing the purity of a compound and for identifying and quantifying any impurities. This hyphenated technique allows for the separation of the main compound from any byproducts or starting materials that may be present. The mass spectrometer then provides a mass spectrum for each separated component, enabling their identification. This is crucial for ensuring the quality and reliability of the chemical compound for its intended applications.

Application of Other Spectroscopic Methods for Detailed Structural and Conformational Studies (e.g., Raman Spectroscopy)

Raman spectroscopy provides a molecular fingerprint by detecting the inelastic scattering of monochromatic light, which can elucidate details about chemical composition and molecular structure. scispace.com In principle, a Raman spectroscopic analysis of this compound would be expected to reveal characteristic vibrational bands corresponding to its various functional groups. For instance, one would anticipate observing bands related to the C-Br stretching, C-O-C ether linkages, the propoxy group's alkyl chain vibrations, and the aromatic ring modes.

Similarly, while other spectroscopic techniques are invaluable for structural elucidation, specific studies detailing their application for in-depth conformational analysis of this compound are not found in the public domain. Techniques such as advanced nuclear magnetic resonance (NMR) experiments or circular dichroism could, in theory, provide further insights into the molecule's three-dimensional structure and preferred conformations. nih.govrsc.org

Due to the absence of specific research data, no data tables or detailed findings for the Raman spectroscopic characterization of this compound can be presented.

Computational Chemistry and Theoretical Investigations of 1 2 Bromoethoxy 4 Propoxybenzene

Molecular Modeling and Conformational Analysis of the Bromoethoxy and Propoxy Chains

The rotation around single bonds gives rise to different conformers, each with a specific potential energy. scribd.com The analysis of these energy changes as groups rotate is known as conformational analysis. scribd.com For 1-(2-bromoethoxy)-4-propoxybenzene, the key dihedral angles are within the bromoethoxy and propoxy side chains. The staggered conformations are generally more stable as they minimize torsional strain. scribd.com For instance, in a molecule like 1,2-dibromoethane (B42909), the anti-periplanar arrangement, where the two bromine atoms are farthest apart, represents the energy minimum. youtube.com Similarly, the bromoethoxy and propoxy chains of the title compound will adopt conformations that minimize steric hindrance and torsional strain.

Computational methods can construct a potential energy surface (PES) by systematically changing dihedral angles and calculating the energy of each resulting conformation. auremn.org.br The minima on this surface correspond to the stable conformers. auremn.org.br The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is influenced by the free energy difference between them. youtube.com Even small changes in the free energy can lead to significant shifts in the equilibrium populations of the conformers. youtube.com

The flexibility of the bromoethoxy and propoxy chains allows the molecule to adopt various shapes, which can be crucial for its interaction with other molecules or surfaces. Molecular modeling software can visualize these conformations, often using ball-and-stick or space-filling models to represent the molecule's structure and electron density regions. youtube.com

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations offer a detailed understanding of the electronic structure of this compound, providing insights into its reactivity and molecular properties. cityu.edu.hkarxiv.org These calculations are typically performed using methods like Density Functional Theory (DFT). nih.gov

The electronic structure is fundamentally described by the molecular orbitals (MOs), which are formed from the combination of atomic orbitals. unizin.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity; a larger gap generally signifies lower reactivity. researchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.netchemrxiv.org These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. Molecules with a larger HOMO-LUMO gap are generally harder. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a system when it accepts electrons from the environment. ufms.br

These descriptors are valuable for predicting how this compound will interact with other chemical species. For instance, a high electrophilicity index suggests the molecule is a good electron acceptor. ufms.br The distribution of electron density and the location of the HOMO and LUMO can also pinpoint the most likely sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Description |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the highest energy orbital containing electrons; related to the ability to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest energy orbital without electrons; related to the ability to accept electrons. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO); indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule (IP ≈ -EHOMO). |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule (EA ≈ -ELUMO). |

| Electronegativity (χ) | The tendency of the molecule to attract electrons (χ ≈ (IP + EA) / 2). |

| Chemical Hardness (η) | A measure of resistance to charge transfer (η ≈ (IP - EA) / 2). |

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1 / η). |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η). ufms.br |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic parameters of this compound, most notably its Nuclear Magnetic Resonance (NMR) chemical shifts. cityu.edu.hk Theoretical calculations of NMR spectra can be highly accurate, often with deviations of less than 1-2 ppm for 13C and 0.2 ppm for 1H NMR chemical shifts when compared to experimental data. d-nb.info This predictive power is invaluable for structure verification and characterization. d-nb.info

The process typically involves optimizing the molecule's geometry using a method like Density Functional Theory (DFT) and then calculating the NMR shielding tensors. d-nb.info The accuracy of these predictions can be further enhanced by considering the contributions of different conformers, weighted by their Boltzmann populations. d-nb.info

By analyzing the calculated chemical shifts for each nucleus, one can gain a detailed understanding of the electronic environment within the molecule. For example, the proximity of electronegative atoms like oxygen and bromine will significantly influence the chemical shifts of nearby protons and carbons. youtube.compdx.edu

| Proton Environment | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| Aromatic Protons | ~6.8 - 7.2 | Electron-donating effects of the ether groups. |

| -O-CH2-CH2-Br | ~4.3 | Deshielding by adjacent oxygen and bromine atoms. |

| -O-CH2-CH2-Br | ~3.6 | Deshielding by adjacent oxygen and bromine atoms. |

| -O-CH2-CH2-CH3 | ~3.9 | Deshielding by the adjacent oxygen atom. |

| -O-CH2-CH2-CH3 | ~1.8 | Typical range for a methylene (B1212753) group adjacent to another methylene group. |

| -O-CH2-CH2-CH3 | ~1.0 | Typical range for a terminal methyl group. |

| Carbon Environment | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| Aromatic C-O | ~153-154 | Direct attachment to electron-donating oxygen atoms. |

| Aromatic CH | ~115-116 | Shielding by the ether groups. |

| -O-CH2-CH2-Br | ~69 | Deshielding by the adjacent oxygen atom. |

| -O-CH2-CH2-Br | ~29 | Deshielding by the adjacent bromine atom. |

| -O-CH2-CH2-CH3 | ~70 | Deshielding by the adjacent oxygen atom. |

| -O-CH2-CH2-CH3 | ~22 | Typical range for a methylene group. |

| -O-CH2-CH2-CH3 | ~10 | Typical range for a terminal methyl group. |

Computational Elucidation of Reaction Mechanisms Involving the Bromoethoxy Moiety

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. smu.edursc.org For this compound, the bromoethoxy moiety is a key site for reactions, particularly nucleophilic substitution.

Theoretical methods can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and any intermediates. nih.gov This allows for a detailed understanding of the reaction pathway. For example, in a nucleophilic substitution reaction involving the bromoethoxy group, computational studies can distinguish between an S(_N)1-like and an S(_N)2-like mechanism by locating the relevant transition states and intermediates. pitt.edu

The Unified Reaction Valley Approach (URVA) is a sophisticated method that can provide a detailed description of the chemical changes occurring along the reaction path. nih.gov It divides the reaction mechanism into distinct phases, such as reactant preparation, bond breaking and formation in the transition state region, and product formation. nih.gov This approach can reveal subtle details about how the electronic and geometric structure of the molecule evolves during the reaction.

For the bromoethoxy moiety, computational studies can model its reaction with various nucleophiles. By calculating the activation energies for different pathways, it is possible to predict the most likely reaction mechanism and the expected products. sci-hub.se These theoretical insights are crucial for designing and optimizing synthetic routes that utilize this compound as a starting material or intermediate.

Structure-Reactivity Relationship Studies through Theoretical Approaches

Theoretical approaches are instrumental in establishing structure-reactivity relationships, which aim to correlate a molecule's structure with its chemical reactivity. libretexts.orgchemrxiv.org For this compound and its analogues, computational methods can systematically investigate how changes in the molecular structure affect its reactivity.

By modifying the substituents on the benzene (B151609) ring or altering the length and nature of the alkoxy chains, it is possible to observe the resulting changes in the calculated reactivity descriptors (such as HOMO-LUMO gap, electrophilicity, etc.). researchgate.net This allows for the development of quantitative structure-activity relationships (QSAR), which can predict the reactivity of new, yet-to-be-synthesized compounds.

For instance, introducing electron-withdrawing groups on the benzene ring would be expected to lower the energy of the LUMO, making the molecule more electrophilic and potentially more reactive towards nucleophiles at the bromoethoxy group. Conversely, electron-donating groups would have the opposite effect. Computational studies can quantify these effects and provide a rational basis for designing molecules with specific desired reactivities.

In the context of catalysis, theoretical studies can explore how the structure of this compound influences its interaction with a catalyst. rsc.org By modeling the adsorption and reaction of the molecule on a catalytic surface, it is possible to understand how the catalyst facilitates the reaction and how the molecule's structure affects the catalytic efficiency. rsc.org These insights are crucial for the development of new and improved catalytic processes.

Chemical Reactivity and Mechanistic Studies of the 2 Bromoethoxy Moiety in Aryl Ethers

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom attached to the bromine in the 2-bromoethoxy group is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, as it involves a primary alkyl halide. lscollege.ac.in This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center, and occurs in a single, concerted step. lscollege.ac.in

While 1-(2-Bromoethoxy)-4-propoxybenzene itself does not possess the necessary adjacent nucleophile for a direct intramolecular cyclization, its precursor, 4-(2-bromoethoxy)phenol (B1338060), is primed for such a reaction. Upon deprotonation of the phenolic hydroxyl group with a base (e.g., sodium hydride), the resulting phenoxide acts as an intramolecular nucleophile.

This nucleophilic oxygen attacks the electrophilic carbon bearing the bromine atom in an intramolecular Williamson ether synthesis. organicchemistrytutor.commasterorganicchemistry.com This SN2 reaction results in the formation of a new ring, displacing the bromide ion. masterorganicchemistry.com Given the length of the bromoethoxy chain, this cyclization leads to the formation of a stable six-membered ring. The product of this reaction is 6-propoxy-1,4-benzodioxane. The formation of five- and six-membered rings through intramolecular reactions is generally favored. libretexts.org

Reaction Scheme: Intramolecular Cyclization

The primary bromoalkane functionality of this compound readily participates in SN2 reactions with a wide range of external nucleophiles. The efficiency of these reactions depends on factors such as the strength of the nucleophile, the solvent, and the reaction temperature. lscollege.ac.in Polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used to enhance the rate of SN2 reactions. lscollege.ac.in

These substitutions are synthetically valuable as they allow for the introduction of diverse functional groups at the terminus of the ethoxy chain, converting the bromo-compound into more complex derivatives.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product | Product Class |

|---|---|---|---|

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-(4-Propoxyphenyl)propanenitrile | Nitrile |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 1-(2-Azidoethoxy)-4-propoxybenzene | Organic Azide |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 2-(4-Propoxyphenoxy)ethanol | Alcohol |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 1-(4-Propoxyphenoxy)-2-(phenylthio)ethane | Thioether |

Functional Group Interconversions of the Propoxy Group

The propoxy group, an alkyl aryl ether, is generally stable but can be cleaved under harsh conditions, most commonly with strong acids. pearson.com The reaction of this compound with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures will lead to the cleavage of the propyl-oxygen bond.

The mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. pearson.com A nucleophilic halide ion (Br⁻ or I⁻) then attacks the alkyl carbon of the propoxy group via an SN2 reaction, displacing the phenol (B47542) and forming a propyl halide. This process converts the propoxybenzene (B152792) moiety into a phenol, yielding 4-(2-bromoethoxy)phenol as the major organic product alongside 1-bromopropane (B46711) or 1-iodopropane. Lewis acids such as boron tribromide (BBr₃) are also highly effective for cleaving aryl ethers.

Organometallic Reactions Involving the Bromoethoxy Functionality (e.g., Grignard Reagents, Electron Transfer Processes)

The carbon-bromine bond in this compound can be used to form organometallic compounds, most notably Grignard reagents. libretexts.orgbyjus.com This reaction involves treating the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk The magnesium inserts into the C-Br bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic and basic (a carbanion-like character). libretexts.org

The resulting Grignard reagent, (4-propoxyphenoxy)ethylmagnesium bromide, is highly reactive. It must be prepared under strictly anhydrous conditions, as any trace of water will protonate the reagent, quenching it to form 1-ethoxy-4-propoxybenzene. chemguide.co.uk Once formed, this reagent can be used in a variety of subsequent reactions to form new carbon-carbon bonds, such as reacting with carbon dioxide (CO₂) followed by an acidic workup to produce 3-(4-propoxyphenoxy)propanoic acid. chemguide.co.ukmasterorganicchemistry.com

The formation of Grignard reagents is believed to proceed through a radical mechanism involving single electron transfer (SET) from the magnesium surface to the alkyl halide. byjus.com

Radical-Mediated Transformations and Pathways of Bromoethoxy-Substituted Compounds

Beyond organometallic formation, the bromoethoxy group can participate in radical reactions initiated by radical initiators (e.g., azobisisobutyronitrile, AIBN) or photoredox catalysis. bbhegdecollege.comacs.org In a typical process, a reagent such as tributyltin hydride (Bu₃SnH) can be used to generate a carbon-centered radical. The tributyltin radical, formed from Bu₃SnH and an initiator, abstracts the bromine atom from this compound to yield a primary alkyl radical, •CH₂CH₂-O-Ar.

This highly reactive radical intermediate can then undergo several transformations:

Hydrogen Abstraction: It can abstract a hydrogen atom from the tin hydride, resulting in the simple reduction product, 1-ethoxy-4-propoxybenzene.

Intermolecular Addition: It can add to the double or triple bonds of other molecules present in the reaction mixture.

Intramolecular Cyclization: The radical could potentially undergo cyclization. For instance, a 6-endo-trig cyclization onto the ortho position of the benzene (B151609) ring could occur, though such processes often require specific conditions and activating groups on the aromatic ring to be efficient. researchgate.net

Investigation of Hydrolytic Stability and Decomposition Pathways under Varied Conditions

The hydrolytic stability of this compound is dependent on the pH of the medium. The molecule contains two ether linkages, which are generally resistant to hydrolysis under neutral conditions. beilstein-journals.org

Acidic Conditions: Under strongly acidic conditions (e.g., refluxing aqueous HBr), the ether linkages are susceptible to cleavage. pearson.combeilstein-journals.org As discussed in section 5.2, the propoxy group is cleaved to yield 4-(2-bromoethoxy)phenol. The other ether linkage is more stable, but prolonged exposure to harsh acidic conditions could potentially lead to further decomposition. The hydrolysis of ethers under acidic conditions is initiated by protonation of the ether oxygen. youtube.com

Basic Conditions: The ether linkages are stable to basic hydrolysis. However, under strong basic conditions and elevated temperatures, an E2 elimination reaction can compete with substitution at the bromoethoxy moiety. A strong, sterically hindered base could abstract a proton from the carbon adjacent to the bromine, leading to the elimination of HBr and the formation of 1-propoxy-4-(vinyloxy)benzene.

Neutral Conditions: The compound is expected to be stable under neutral pH conditions at ambient temperature.

Table 2: Summary of Hydrolytic Stability and Decomposition

| Condition | Reactivity | Predominant Pathway | Major Product(s) |

|---|---|---|---|

| Neutral (pH ~7) | Stable | No reaction | This compound |

| Acidic (e.g., HBr, heat) | Labile | Ether cleavage | 4-(2-Bromoethoxy)phenol, 1-Bromopropane |

Applications As Chemical Intermediates and Building Blocks in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The strategic importance of 1-(2-Bromoethoxy)-4-propoxybenzene in synthetic organic chemistry lies in its role as a precursor for elaborate molecules. lkouniv.ac.incharettelab.ca The presence of the bromoethoxy group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This capability is fundamental to the stepwise assembly of complex target molecules. ub.edu

The synthesis process often begins with the modification of the bromoethoxy moiety. For instance, the bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce new functionalities. This initial modification paves the way for subsequent reactions on other parts of the molecule, illustrating a key strategy in multi-step synthesis where functional groups are manipulated in a controlled sequence. bibliotekanauki.pl An example of a similar precursor, (2-bromoethoxy)benzene, is utilized as an alkyl group source in the synthesis of alkyl cyclopentadiene (B3395910) compounds, which are precursors to metallocene catalysts. google.com This demonstrates how such bromoethoxy-containing aromatics serve as foundational building blocks for highly specialized and complex chemical structures.

Role in the Construction of Macrocyclic and Polymeric Structures

The bifunctional nature of this compound and related compounds makes them valuable components in the synthesis of macrocycles and polymers. Macrocycles are large ring structures that are of significant interest in fields like supramolecular chemistry and drug discovery due to their unique binding capabilities. nih.govbeilstein-journals.org The synthesis of these structures often relies on building blocks that can form two or more connections.

While this compound itself can act as a chain terminator or a monofunctional unit in polymerization, closely related derivatives like 1,4-Bis(2-bromoethoxy)benzene are excellent examples of bifunctional linkers. bldpharm.com These molecules can react at both ends to connect multiple monomer units, leading to the formation of long polymer chains or large macrocyclic structures. For example, the two bromoethoxy groups can react with a bis-nucleophile (like a diamine or a diol) in a cyclization reaction to form a macrocycle. unive.itresearchgate.net This strategy is a cornerstone of diversity-oriented synthesis, which aims to create large libraries of structurally diverse macrocycles for screening purposes. nih.gov

Furthermore, bromoethoxy-functionalized phenols have been employed in the synthesis of dendritic polymers, where the bromoethoxy group serves as a reactive site for attaching subsequent generations of the dendritic structure. ethz.ch This highlights the utility of the bromoethoxy functional group in creating complex, three-dimensional polymeric architectures. A general approach involves reacting a bis-electrophile linker with other building blocks to achieve cyclization, a strategy that has been successfully used to generate large libraries of macrocycles. unive.it

| Structural Application | Relevant Building Block Feature | Example of Resulting Structure |

| Polymer Synthesis | Bifunctional linkers (e.g., 1,4-Bis(2-bromoethoxy)benzene) | Linear polymers |

| Macrocycle Synthesis | Reaction with bis-nucleophiles | Isophthalamide lkouniv.ac.incatenane researchgate.net |

| Dendrimer Synthesis | Reactive site for generational growth | Dendritic polymers ethz.ch |

Intermediate for the Derivatization of Substituted Aromatics

This compound is an effective intermediate for the derivatization of the 4-propoxy-substituted benzene (B151609) ring. The ether and alkyl halide functionalities offer distinct reaction pathways. The primary route for derivatization involves the reactive 2-bromoethoxy side chain. This alkyl bromide is susceptible to nucleophilic substitution, allowing for the attachment of a wide array of chemical moieties to the propoxybenzene (B152792) core without altering the aromatic ring itself.

For example, similar structures like 1-Bromo-4-(2-bromoethoxy)benzene are synthesized from 4-bromophenol (B116583) and dibromoethane. google.com This intermediate can then undergo further reactions. The bromoethoxy group can be converted into other functional groups, such as an azide (B81097) or an alcohol, which can then participate in further synthetic transformations like "click" chemistry or esterification. This two-step functionalization, where the bromoethoxy group acts as a masked or precursor functionality, is a powerful tool for creating libraries of related compounds built upon the 4-propoxybenzene scaffold. researchgate.net The synthesis of 1-(2-Bromoethoxy)-2-methoxybenzene from guaiacol (B22219) and 1,2-dibromoethane (B42909) provides another example of how this class of compounds is prepared to serve as intermediates for more complex molecules. ontosight.ai

Utilization in Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are a powerful class of reactions in organic synthesis that enable the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, often using a metal catalyst. pitt.educsic.es While this compound itself does not possess an aryl halide suitable for direct participation in common cross-coupling reactions like Suzuki or Heck couplings, its structure is closely related to compounds that do. For instance, an analogous compound with a bromine atom on the aromatic ring, such as 1-bromo-4-propoxybenzene, would be an ideal substrate for such transformations.

The value of this compound in this context lies in its potential as a building block for creating more complex substrates for cross-coupling. The bromoethoxy group can be used to link the 4-propoxy-phenyl moiety to another molecular fragment. If that other fragment contains a suitable group for cross-coupling (e.g., an aryl bromide, iodide, or triflate), the entire adduct can then be used in a C-C bond-forming reaction. This modular approach allows for the synthesis of complex structures where the 4-propoxy-phenyl ether unit is incorporated into a larger system. Related compounds are explicitly mentioned as being suitable for Suzuki coupling reactions. ambeed.comambeed.com

| Cross-Coupling Reaction | Catalyst/Reagents (Typical) | Bond Formed |

| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base | C-C (Aryl-Aryl, Aryl-Vinyl) ambeed.comambeed.com |

| Heck Reaction | Palladium catalyst (e.g., Pd(OAc)₂), Base | C-C (Aryl-Vinyl) ambeed.com |

| Sonogashira Coupling | Palladium and Copper catalysts, Base | C-C (Aryl-Alkynyl) |

Design and Synthesis of Functionalized Organic Scaffolds Bearing Bromoethoxy and Propoxy Groups

The term "scaffold" in chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds, often for biological screening. nih.gov this compound is an excellent starting material for the design and synthesis of functionalized organic scaffolds due to its defined and modifiable structure.

The synthesis of such scaffolds involves leveraging the distinct reactivity of the bromoethoxy group and the stability of the propoxy-substituted aromatic ring. The bromoethoxy group serves as the primary attachment point for diversification. By reacting it with a range of nucleophiles, a library of compounds with a common 4-propoxybenzene core but varying side chains can be rapidly assembled. This approach is central to combinatorial chemistry and the generation of privileged scaffolds, which are molecular frameworks known to bind to a variety of biological targets. researchgate.net

For example, the bromoethoxy group can be reacted with an amino acid ester, followed by hydrolysis, to attach a peptide unit. The resulting molecule, which combines the hydrophobic propoxybenzene scaffold with a biological moiety, could be a candidate for probing protein-protein interactions or for use in drug delivery. The synthesis of such functionalized structures is a key strategy for developing new bioactive compounds and advanced materials. nih.govresearchgate.net

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for the Synthesis of 1-(2-Bromoethoxy)-4-propoxybenzene

The synthesis of this compound, traditionally achieved through methods like the Williamson ether synthesis, is a candidate for the application of green chemistry principles to minimize environmental impact and improve safety. sphinxsai.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgresearchgate.net

Future research in this area will likely concentrate on the following:

Safer Solvents: Traditional syntheses often employ volatile and potentially toxic organic solvents. sphinxsai.com A key green approach would be the substitution of these solvents with more benign alternatives such as water, supercritical fluids, or biodegradable solvents derived from renewable resources. matanginicollege.ac.in For instance, replacing benzene (B151609), a known carcinogen, with safer alternatives is a priority in many industrial processes. matanginicollege.ac.in

Catalytic Efficiency: The development of highly efficient and recyclable catalysts can significantly improve the atom economy of the synthesis. jetir.org This involves designing catalysts that can facilitate the reaction with high selectivity and yield, thereby minimizing the formation of byproducts and waste. researchgate.net Homogeneous and heterogeneous catalysis are both promising areas of investigation. jetir.org

Energy Efficiency: Synthetic methodologies should be designed for ambient temperature and pressure conditions whenever possible to reduce energy consumption. Microwave-assisted and sonochemical methods are being explored as ways to accelerate reactions and reduce energy requirements. rasayanjournal.co.in

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing. researchgate.net

Application of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in organic synthesis, offering numerous advantages over traditional batch processing. researchgate.netuc.pt The application of flow chemistry to the synthesis of this compound represents a significant area for future research, promising enhanced efficiency, safety, and scalability.

Continuous flow systems utilize pumps to move reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netbeilstein-journals.org This level of control often leads to higher yields and purities compared to batch reactions. nih.gov For the synthesis of an ether like this compound, this could translate to reduced formation of side products.

Key advantages of applying flow chemistry include:

Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents and exothermic reactions. beilstein-journals.org

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, providing superior temperature control. beilstein-journals.org

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor. uc.pt

Automation and Integration: Flow processes can be readily automated and integrated with in-line purification and analysis techniques, creating a streamlined and efficient workflow. uc.ptbeilstein-journals.org

The table below illustrates a comparison of potential outcomes between batch and flow synthesis for a representative alkylation reaction, based on findings in flow chemistry literature. nih.gov

| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |

|---|---|---|---|

| Yield | Moderate to Good | Good to Excellent | Increased product formation |

| Reaction Time | Hours | Seconds to Minutes | Significant time savings |

| Byproduct Formation | Present | Minimized or Eliminated | Higher product purity |

| Safety | Higher risk with hazardous materials | Inherently safer due to small volumes | Reduced operational hazards |

Future research will focus on optimizing the specific conditions for the flow synthesis of this compound, including the choice of reactor type (e.g., packed-bed, monolithic), solvents, and integration with downstream processing. nih.gov

Investigation of Photoredox Catalysis and Electrosynthesis for Novel Transformations

Recent advancements in synthetic organic chemistry have highlighted photoredox catalysis and electrosynthesis as powerful tools for forming chemical bonds under mild and environmentally friendly conditions. researchgate.net These methodologies offer novel pathways for the synthesis of aryl ethers like this compound, potentially overcoming limitations of traditional methods.

Photoredox Catalysis: This technique utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates for bond formation. nih.gov For the synthesis of aryl ethers, dual catalytic systems combining a photoredox catalyst with a transition metal catalyst (e.g., nickel) have been developed. nih.govacs.org In such a system, the excited photocatalyst can oxidize a Ni(II) intermediate to a highly reactive Ni(III) species, which then readily undergoes reductive elimination to form the desired C-O bond of the ether. nih.gov This approach allows for the coupling of a broad range of aryl halides with alcohols under exceptionally mild conditions. researchgate.netnih.gov

Electrosynthesis: This method employs an electric potential to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. oup.com Electrosynthesis is considered a green and cost-effective technique. oup.com For aryl ether synthesis, electrochemical methods have been developed for the oxidative coupling of phenols or the reductive coupling of aryl halides. oup.comacs.org Flow electrosynthesis, in particular, is emerging as a sustainable method for preparing complex molecules. soton.ac.uk

The potential benefits of these emerging methodologies are summarized below:

| Methodology | Key Principle | Potential Advantages for Aryl Ether Synthesis |

|---|---|---|

| Photoredox Catalysis | Visible light-induced single-electron transfer | Mild reaction conditions, high functional group tolerance, access to novel reaction pathways. nih.gov |

| Electrosynthesis | Electron-driven chemical transformation | Avoids chemical reagents, high atom economy, sustainable, scalable, and cost-effective. oup.comsoton.ac.uk |

Investigating these advanced synthetic strategies could lead to more efficient, selective, and sustainable routes to this compound and its analogs.

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring of Reactions

Understanding and optimizing the synthesis of this compound can be significantly enhanced by the use of advanced spectroscopic techniques for real-time, in situ monitoring of the reaction progress. acs.orgresearchgate.net These process analytical technologies (PAT) provide valuable insights into reaction kinetics, the formation of intermediates, and the influence of various parameters, enabling better control and optimization. nih.govnih.gov

A variety of spectroscopic tools are available for online reaction characterization: acs.org

Near-Infrared (NIR) and Infrared (IR) Spectroscopy: These techniques are powerful for monitoring the concentration of reactants and products in real-time by tracking changes in characteristic vibrational modes. nih.govbohrium.com They can be readily implemented in both batch and flow reactors.

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly useful for monitoring reactions in aqueous media and for studying crystalline forms and phase changes. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers are increasingly being used for online reaction monitoring, providing detailed structural information and quantitative data without the need for calibration. osf.io

Mass Spectrometry (MS): MS can be coupled with reaction systems to provide direct quantification of components in a reaction mixture, offering high sensitivity and selectivity. acs.org

The application of these techniques allows for a deeper understanding of the reaction dynamics, moving beyond simple endpoint analysis. frontiersin.org

| Technique | Information Provided | Mode of Application |

|---|---|---|

| FTIR/NIR Spectroscopy | Concentration of functional groups, reaction kinetics. nih.govbohrium.com | In-line probes for batch or flow reactors. nih.gov |

| Raman Spectroscopy | Molecular structure, polymorphism, phase transitions. acs.orgfrontiersin.org | Non-invasive, in-line analysis. acs.org |

| Benchtop NMR Spectroscopy | Structural elucidation, quantitative analysis of components. osf.io | Flow-through cells for online monitoring. osf.io |

| Mass Spectrometry | Molecular weight of reactants, intermediates, and products. acs.org | Online coupling with reaction stream. |

Future research will likely involve the use of these advanced analytical tools, possibly in combination (hyphenated techniques), to develop robust and well-characterized synthetic processes for this compound. numberanalytics.com

Potential as a Precursor for Radiolabeled Tracers in Chemical Biology Research (e.g., 18F-labeling by bromide displacement)

The chemical structure of this compound makes it an attractive precursor for the synthesis of radiolabeled tracers for use in Positron Emission Tomography (PET). uib.no PET is a highly sensitive, non-invasive molecular imaging technique that allows for the in vivo visualization and quantification of biological processes at the molecular level. uib.noprinceton.edu

The development of novel PET tracers is a critical area of research, and molecules labeled with fluorine-18 (B77423) (¹⁸F) are of particular interest due to the radionuclide's favorable properties, including its short half-life (approximately 110 minutes) and low positron energy. princeton.edud-nb.info

The 2-bromoethoxy group in this compound is an ideal handle for introducing ¹⁸F. The synthesis of ¹⁸F-labeled tracers often involves a late-stage nucleophilic substitution reaction where a good leaving group, such as bromide, is displaced by [¹⁸F]fluoride. princeton.edusemanticscholar.org This reaction would convert this compound into its ¹⁸F-labeled analog, 1-(2-[¹⁸F]Fluoroethoxy)-4-propoxybenzene.

Key considerations for developing this compound as a PET tracer precursor include:

Efficient Radiolabeling: The nucleophilic bromide displacement must be rapid and high-yielding to be practical, given the short half-life of ¹⁸F. nih.gov

High Molar Activity: The synthesis should minimize contamination with non-radioactive ¹⁹F to produce a tracer with high molar activity, which is crucial for imaging targets with low receptor densities. d-nb.info

Purification: Efficient methods for the purification of the final radiolabeled tracer away from the unlabeled precursor and other impurities are essential. uib.no

Biological Target: For the resulting tracer to be useful, the 4-propoxyphenyl scaffold would need to be part of a larger molecule that has high affinity and selectivity for a specific biological target, such as a receptor or enzyme implicated in disease.

| Structural Feature | Relevance for ¹⁸F-Labeling |

|---|---|

| Alkyl Bromide (2-Bromoethoxy group) | Serves as an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride. princeton.edu |

| Ether Linkage | Generally stable under physiological conditions. |

| Propoxybenzene (B152792) Core | Provides a lipophilic scaffold that can be further functionalized to target specific biological systems. |

Future research in this direction would involve performing the radiosynthesis to produce 1-(2-[¹⁸F]Fluoroethoxy)-4-propoxybenzene, followed by in vitro and in vivo studies to evaluate its stability, pharmacokinetic properties, and potential for imaging specific biological processes.

Q & A

Q. Basic

- Storage : −20°C under nitrogen to prevent bromine displacement by moisture .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow) mitigate exposure to brominated vapors .

- Waste Disposal : Neutralization with 10% NaOH before incineration (UN 3082) complies with EPA guidelines .

How is this compound utilized in materials science, particularly polymer or nanomaterial design?

Advanced

The compound acts as a monomer in polyether synthesis via ring-opening polymerization. Using BF₃·OEt₂ as a catalyst, it forms copolymers with ethylene oxide, exhibiting tunable glass transition temperatures (Tg = −40°C to 20°C) for flexible coatings . In nanotechnology, its bromine terminus enables functionalization of gold nanoparticles (AuNPs) for biosensors, with UV-Vis confirming plasmon resonance shifts (Δλ = 15 nm) upon binding .

What strategies address low yields in large-scale syntheses of this compound?

Experimental Design

Scale-up challenges include heat dissipation and mixing inefficiencies. Solutions:

- Flow Chemistry : Continuous reactors (microchannel) maintain temperature (±2°C) and reduce reaction time by 40% .

- Catalyst Recycling : Immobilized bases (e.g., K₂CO₃ on alumina) reduce waste and enable ≥5 reuse cycles without yield loss .

How is computational chemistry applied to predict reaction pathways or optimize synthesis of derivatives?

Advanced

AI-driven tools (e.g., Reaxys/Pistachio models) simulate retrosynthetic pathways. For instance, density functional theory (DFT) identifies transition states for bromine displacement, predicting activation energies (ΔG‡ ≈ 25 kcal/mol) that guide solvent selection (polar aprotic > polar protic) . Machine learning (ML) algorithms trained on >10,000 aryl ether reactions recommend optimal conditions (e.g., 70°C, DMF) for novel derivatives with >85% accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.